molecular formula C9H12ClNO2 B555530 H-D-Phg-OMe.HCl CAS No. 19883-41-1

H-D-Phg-OMe.HCl

Cat. No.: B555530
CAS No.: 19883-41-1
M. Wt: 201.65 g/mol
InChI Key: FUUXTVBJBBSPAG-DDWIOCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride typically involves the esterification of D-2-Phenylglycine with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride primarily involves its role as an acyl donor in the enzymatic synthesis of cephalosporin antibiotics. The compound reacts with the enzyme to form an acyl-enzyme intermediate, which then reacts with other substrates to form the final antibiotic product .

Comparison with Similar Compounds

  • D-Phenylglycine Methyl Ester Hydrochloride
  • L-Phenylglycine Methyl Ester Hydrochloride
  • Methyl (2R)-2-amino-2-phenylacetate Hydrochloride

Uniqueness: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of cephalosporin antibiotics. The ®-configuration ensures the correct orientation and reactivity in enzymatic processes, making it a valuable intermediate in pharmaceutical synthesis .

Properties

CAS No.

19883-41-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-(methylamino)-2-phenylacetic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m1./s1

InChI Key

FUUXTVBJBBSPAG-DDWIOCJRSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)O.Cl

SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O.Cl

Pictograms

Irritant

Related CAS

26682-99-5 (Parent)

Synonyms

19883-41-1; (R)-Methyl2-amino-2-phenylacetatehydrochloride; H-D-PHG-OMEHCL; H-D-Phg-OMe.HCl; (R)-(-)-2-Phenylglycinemethylesterhydrochloride; (R)-2-PhenylglycineMethylEsterHydrochloride; METHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE; MFCD00137487; d-phenylglycinemethylesterhydrochloride; PubChem10946; PubChem19021; 307882_ALDRICH; SCHEMBL1143309; DTHMTBUWTGVEFG-DDWIOCJRSA-N; MolPort-003-929-770; ACT07454; AKOS015846308; AKOS015903224; CS13901; RP25887; AK-47584; AM008839; BR-47584; SC-46254; ST2408187

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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